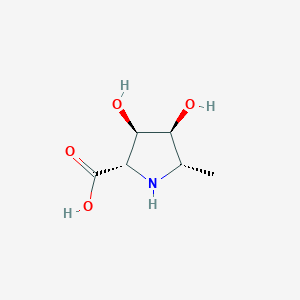
tri-tert-Butyl hydrazine-1,1,2-tricarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves reactions with tert-butyl carbazate or derivatives thereof, employing conditions that allow for the specific introduction of functional groups or the formation of desired molecular frameworks. For instance, methods for the alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate have been explored to obtain mono- or di-substituted hydrazine derivatives in good to excellent yield, showcasing the compound's versatility in synthesis (Rasmussen, 2006).
Molecular Structure Analysis
The molecular structure of compounds related to tri-tert-butyl hydrazine-1,1,2-tricarboxylate is characterized using techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. These analyses reveal details such as bond lengths, angles, and conformational preferences, which are crucial for understanding the compound's chemical behavior (Zou Xia, 2001).
Chemical Reactions and Properties
Tri-tert-butyl hydrazine-1,1,2-tricarboxylate participates in various chemical reactions, illustrating its reactivity and potential as a building block in organic synthesis. The compound's reactivity can be attributed to the presence of the hydrazine functional group, which is amenable to transformations such as oxidation, reduction, and cycloaddition reactions. These reactions are pivotal in the synthesis of complex molecules and materials (Waser, J., et al., 2006).
Wissenschaftliche Forschungsanwendungen
-
Sterically Hindered Alkyl (tri-tert-butyl) Phosphonium Salts
- Scientific Field : Nanomaterials and Catalysis .
- Application Summary : These salts were synthesized and evaluated as stabilizers for the formation of palladium nanoparticles (PdNPs). The prepared PdNPs, stabilized by a series of phosphonium salts, were applied as catalysts of the Suzuki cross-coupling reaction .
- Methods of Application : The phosphonium salts were synthesized and used to stabilize the formation of PdNPs. The PdNPs were then applied as catalysts in the Suzuki cross-coupling reaction .
- Results or Outcomes : The phosphonium salts were found to be excellent stabilizers of metal nanoparticles of small catalytically active size with a narrow size distribution. The palladium nanoparticles exhibited exceptional stability .
-
N-Boc Piperazine Derivatives
- Scientific Field : Organic Chemistry and Biological Evaluation .
- Application Summary : Two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative were synthesized and characterized. They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application : The N-Boc piperazine derivatives were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures of both derivatives were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-13(2,3)21-10(18)16-17(11(19)22-14(4,5)6)12(20)23-15(7,8)9/h1-9H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDILSMVBIXONSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452338 | |
| Record name | Tri-tert-butyl hydrazine-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tri-tert-Butyl hydrazine-1,1,2-tricarboxylate | |
CAS RN |
185456-26-2 | |
| Record name | Tri-tert-butyl hydrazine-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)




![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)

![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)



![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)